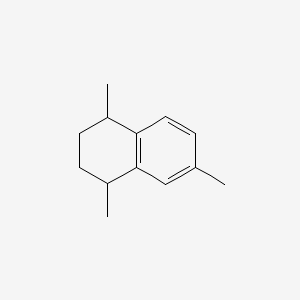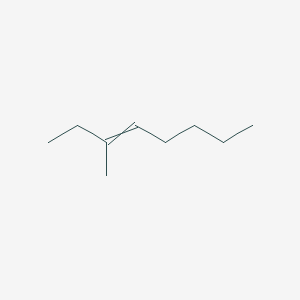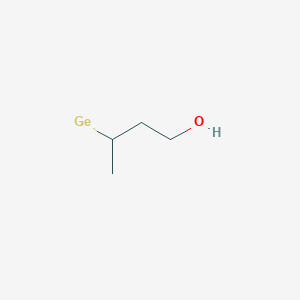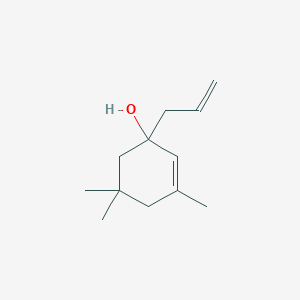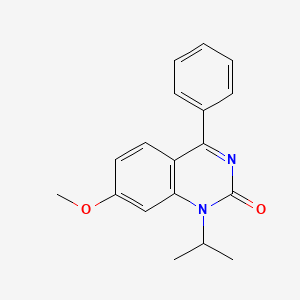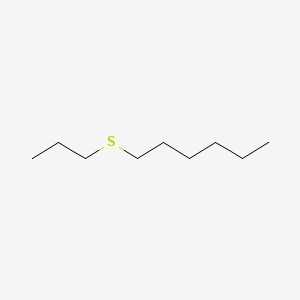![molecular formula C12H22N2O B14703641 N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea CAS No. 15264-75-2](/img/structure/B14703641.png)
N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea is a chemical compound characterized by its unique bicyclic structure. This compound is part of a class of organic compounds known as bicycloheptanes, which are notable for their rigid, cage-like structures. The presence of the bicyclo[2.2.1]heptane moiety imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with diethylcarbamoyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is often cooled to 0°C to control the exothermic nature of the reaction, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with new functional groups replacing the urea moiety.
科学研究应用
N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique mechanical properties due to its rigid structure.
作用机制
The mechanism of action of N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptan-2-ylamine: A precursor in the synthesis of N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea.
Bicyclo[2.2.1]heptan-2-ylacetamide: Another compound with a similar bicyclic structure, used in different chemical applications.
Bicyclo[2.2.1]heptan-2-ol: A related compound with an alcohol functional group, used in organic synthesis.
Uniqueness
N’-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea is unique due to its combination of the bicyclic structure and the diethylurea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
15264-75-2 |
|---|---|
分子式 |
C12H22N2O |
分子量 |
210.32 g/mol |
IUPAC 名称 |
3-(2-bicyclo[2.2.1]heptanyl)-1,1-diethylurea |
InChI |
InChI=1S/C12H22N2O/c1-3-14(4-2)12(15)13-11-8-9-5-6-10(11)7-9/h9-11H,3-8H2,1-2H3,(H,13,15) |
InChI 键 |
IWEAOFUZMBVXOA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)NC1CC2CCC1C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


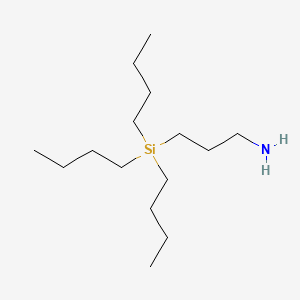
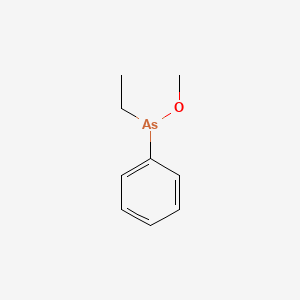
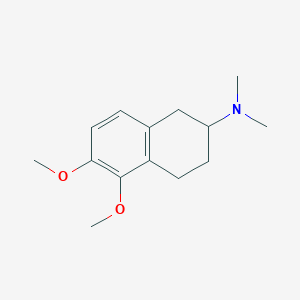
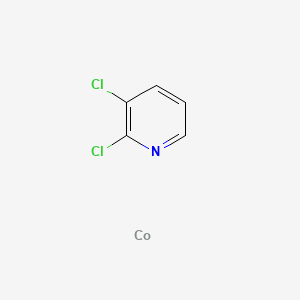
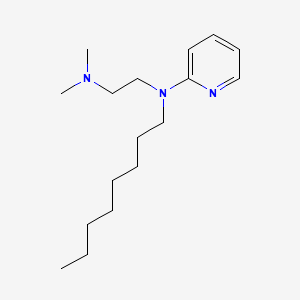
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)

